Unexpected synthesis, delayed emission and solid-state acidochromism of novel 2,7-naphthyridine derivatives obtained from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile†
Organic & Biomolecular Chemistry Pub Date: 2022-09-22 DOI: 10.1039/D2OB01336C
Abstract
Two novel 2,7-naphthyridine derivatives are unexpectedly synthesized by the reaction of 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile and benzylamine, and are achieved through different ring-closing mechanisms. These two derivatives with twisted molecular conformations display phosphorescence, thermally activated delayed fluorescence, and high contrast solid-state acidochromism due to special chemical structures.
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Journal Name:Organic & Biomolecular Chemistry
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CAS no.: 89640-58-4